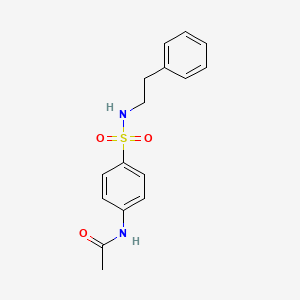

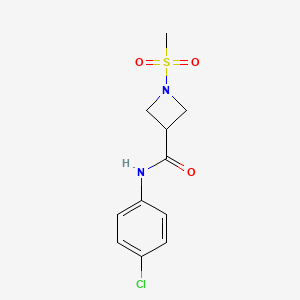

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

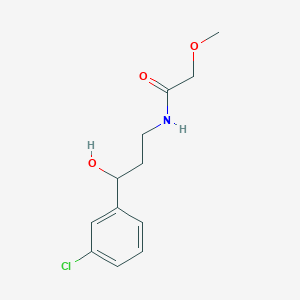

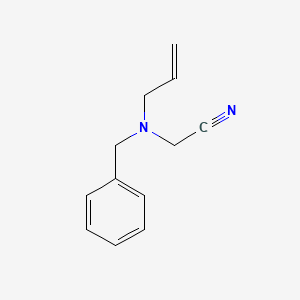

“N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide” is a compound that belongs to the class of organic compounds known as N-acetyl-2-arylethylamines . It is also known as PPS-101. This compound is part of a series of N-phenylacetamide sulphonamides that were synthesized for pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves many chemical techniques and computational chemistry applications . In one study, 2-phenyl-1-ethanamine was reacted with 4-acetamido benzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 to achieve N-{4-[(phenethylamino)sulfonyl]phenyl}acetamide . This was further reacted with different alkyl/aralkyl halides in polar aprotic solvent, N,N-dimethylformamide (DMF) and sodium hydride as base to afford various N-substituted derivatives .Molecular Structure Analysis

The molecular formula of “N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide” is C16H18N2O3S . Its molecular weight is 318.39 .Chemical Reactions Analysis

The chemical reactions of this compound are similar to those of other N-phenylacetamide sulphonamides . The reactions of activated aryl halides closely resemble the SN2-displacement reactions of aliphatic halides .科学的研究の応用

Antimicrobial Activity

N,4-diphenylthiazol-2-amine derivatives were synthesized using the Hantzsch method. These compounds demonstrated potent antifungal activity in vitro. Additionally, they exhibited moderate antibacterial activity against both sensitive and resistant bacterial strains . Researchers have explored their binding affinity against specific targets, such as S. aureus and C. albicans .

Anti-Inflammatory Properties

Interestingly, these derivatives also displayed good anti-inflammatory activity. This dual functionality—antifungal and anti-inflammatory—makes them promising candidates for further investigation in drug development .

Lipoxygenase Inhibition

N-(4-{[(4-chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide, a related compound, showed potential as a lipoxygenase enzyme inhibitor. Its IC50 value was 135.31±0.81 µM, relative to the reference compound Baicalein .

Drug Design and Optimization

The thiazole ring, a core moiety in N,4-diphenylthiazol-2-amine, has attracted attention in drug design. Heterocyclic structures like thiazoles often exhibit promising biological activity. Researchers explore structure-activity relationships to optimize these compounds for therapeutic purposes .

Novel Therapeutic Agents

The incorporation of thiazole rings in drug molecules has led to the discovery of novel therapeutic agents. By leveraging the sulfur and nitrogen atoms in the thiazole core, researchers aim to develop innovative drugs with unique modes of action .

Heterocyclic Chemistry

The study of N,4-diphenylthiazol-2-amine contributes to the broader field of heterocyclic chemistry. Chemists continue to explore heterocycles for their diverse biological activities and potential applications in medicine .

作用機序

Target of Action

It’s structurally related to fentanyl analogs , which primarily target opioid receptors in the central nervous system .

Mode of Action

Given its structural similarity to fentanyl analogs , it may interact with opioid receptors, leading to changes in pain perception and other physiological responses .

Biochemical Pathways

Fentanyl analogs generally affect the opioidergic pathways, leading to downstream effects such as analgesia, sedation, and respiratory depression .

Pharmacokinetics

Fentanyl analogs are typically characterized by rapid absorption and distribution, extensive metabolism, and renal excretion .

Result of Action

One study suggests that n-phenylacetamide sulphonamides, a related class of compounds, exhibit good analgesic activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

特性

IUPAC Name |

N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-13(19)18-15-7-9-16(10-8-15)22(20,21)17-12-11-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTPVFWNVNHEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)

![[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2377000.png)

![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)